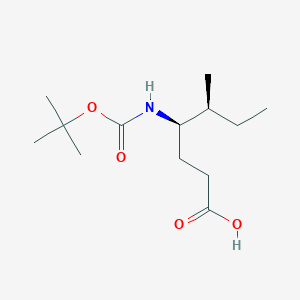
t-Butyl p-tolylacetate
概述
描述
t-Butyl p-tolylacetate: is an organic compound with the molecular formula C13H18O2 . It is an ester derived from p-toluic acid and tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: t-Butyl p-tolylacetate can be synthesized through the esterification of p-toluic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl p-toluate with tert-butyl alcohol using a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of acid or base catalysts in these reactors ensures efficient conversion of starting materials to the desired ester.
化学反应分析
Types of Reactions:
Hydrolysis: t-Butyl p-tolylacetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield p-toluic acid and tert-butyl alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol, p-tolylmethanol.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium methoxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: p-Toluic acid and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Reduction: p-Tolylmethanol.
科学研究应用
Chemistry: t-Butyl p-tolylacetate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ester functionality makes it a versatile building block for various organic transformations.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may possess biological activity and can be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and as a plasticizer.
作用机制
The mechanism of action of t-Butyl p-tolylacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of p-toluic acid and tert-butyl alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
相似化合物的比较
Methyl p-toluate: An ester derived from p-toluic acid and methanol.
Ethyl p-toluate: An ester derived from p-toluic acid and ethanol.
Isopropyl p-toluate: An ester derived from p-toluic acid and isopropyl alcohol.
Comparison: t-Butyl p-tolylacetate is unique among these esters due to the presence of the bulky tert-butyl group. This steric hindrance can influence its reactivity and stability compared to other esters like methyl p-toluate and ethyl p-toluate. The tert-butyl group also imparts different physical properties, such as boiling point and solubility, making this compound suitable for specific applications where other esters may not be as effective .
属性
IUPAC Name |
tert-butyl 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-11(8-6-10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWYJWBRZOTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298182 | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33155-60-1 | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33155-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3260448.png)
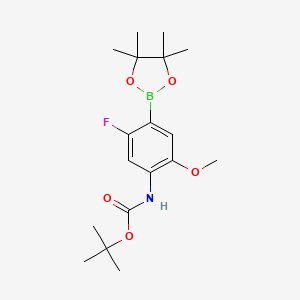
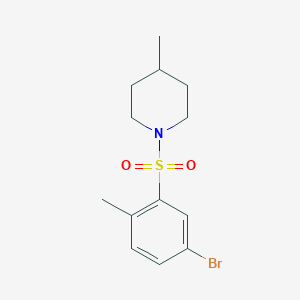
![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)
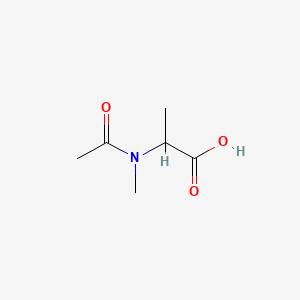
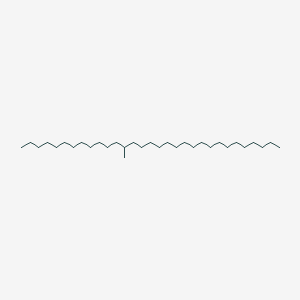

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)

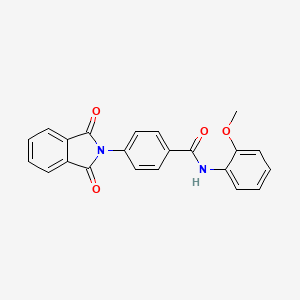
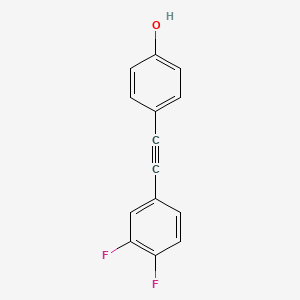
![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)
